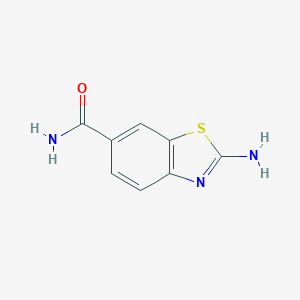

2-Amino-1,3-benzothiazole-6-carboxamide

Overview

Description

2-Amino-1,3-benzothiazole-6-carboxamide is a compound that has been found to bind the tandem mismatch motif r(UY:GA) in RNA helices . This motif includes not only the tandem mismatch but also the flanking base pairs .

Molecular Structure Analysis

The three-dimensional structure of the RNA hairpin and its interaction with this compound are presented in a study . The G-A of the mismatch forms a sheared pair upon which the U-U base pair stacks. The hydrogen bond configuration of the U-U pair involves the O2 of the U adjacent to the G and the O4 of the U adjacent to the A .Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Diuretic Activity : Compounds synthesized from biphenyl acid chloride and 2-aminobenzothiazole were evaluated for diuretic activity. One compound, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, demonstrated promising diuretic activity in vivo (Yar & Ansari, 2009).

Antiproliferative and Antioxidative Potential : Novel benzimidazole/benzothiazole-2-carboxamides were synthesized and evaluated for antiproliferative activity against human cancer cells and antioxidant capacity. A particular compound displayed significant antiproliferative activity and another demonstrated potent antioxidative properties (Cindrić et al., 2019).

Antibacterial and Antibiotic Activity : Heterocyclic compounds synthesized from thiophene-2-carboxamide were evaluated for their antibiotic and antibacterial properties against various bacteria, indicating the potential for new antibiotic and antibacterial drugs development (Ahmed, 2007).

Anti-Trypanosomatidic Agents : 2-Amino-benzo[ d]thiazole derivatives were identified as promising pteridine reductase-1 inhibitors and anti-trypanosomatidic agents, with several compounds showing improved enzymatic activity and antiparasitic activity against Trypanosoma brucei (Linciano et al., 2019).

Antimicrobial and Anticancer Evaluation : A new compound synthesized from benzothiazole and pyrazine showed antibacterial, antifungal, and anticancer activities, indicating its potential in the development of new therapeutic agents (Senthilkumar et al., 2021).

In-vitro Anticancer Activity : Novel heterocycle pyrimido benzothiazoles were prepared and screened for in-vitro anticancer activity against various human cancer cell lines, revealing significant anticancer potential (Waghmare et al., 2013).

Chemical Synthesis and Reactivity

Recyclization and Synthesis Techniques : Explorations into recyclization of 2-iminocoumarin-3-carboxamide using nucleophilic reagents led to the synthesis of various coumarins with benzothiazole moieties, offering insights into alternative synthetic routes (Kovalenko et al., 1998).

Corrosion Inhibition for Carbon Steel : Benzothiazole derivatives were synthesized and tested as corrosion inhibitors for steel in acidic conditions. Their ability to adsorb onto surfaces suggests practical applications in material science (Hu et al., 2016).

Mechanism of Action

Target of Action

The primary target of 2-Amino-1,3-benzothiazole-6-carboxamide is the tandem mismatch motif r(UY:GA) in RNA . This motif is a non-Watson-Crick feature often found in RNA helices .

Mode of Action

This compound binds to the tandem mismatch motif r(UY:GA) with moderate affinity . The compound extends the motif to include the flanking A-U and G-C base pairs . The G-A of the mismatch forms a sheared pair upon which the U-U base pair stacks . The hydrogen bond configuration of the U-U pair involves the O2 of the U adjacent to the G and the O4 of the U adjacent to the A .

Result of Action

The binding of this compound to the tandem mismatch motif r(UY:GA) in RNA could potentially influence the structure and function of the RNA

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s affinity for the UU:GA mismatch is flanking sequence dependent , emphasizing the importance of motif context. This suggests that the surrounding nucleotide sequence can influence the compound’s binding affinity and specificity.

properties

IUPAC Name |

2-amino-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRLVAQRFQEQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345682 | |

| Record name | 2-Amino-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111962-90-4 | |

| Record name | 2-Amino-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

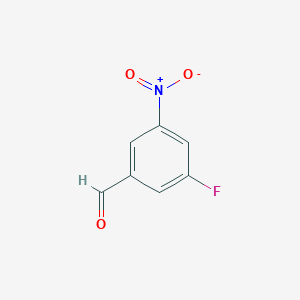

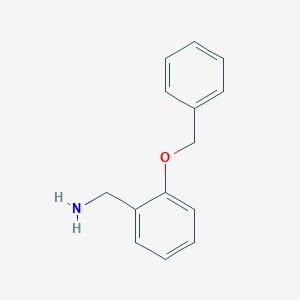

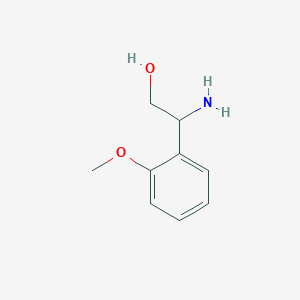

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

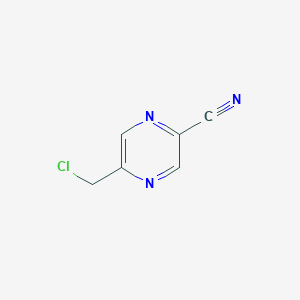

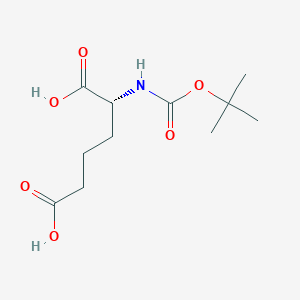

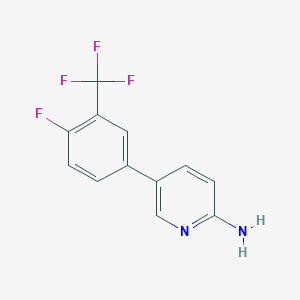

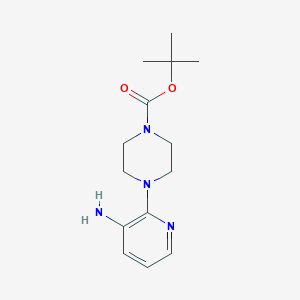

Feasible Synthetic Routes

Q & A

Q1: How does 2-amino-1,3-benzothiazole-6-carboxamide interact with the tandem mismatch motif r(UY:GA) and what are the structural features of this interaction?

A1: this compound demonstrates specific binding to the tandem mismatch motif r(UY:GA) within an RNA hairpin. [] This motif consists of a UU:GA mismatch flanked by A-U and G-C base pairs. The compound's binding extends the motif to include these flanking base pairs. Interestingly, the affinity for the UU:GA mismatch is influenced by the flanking sequence, highlighting the importance of motif context in this interaction. []

Q2: What is the significance of this compound's binding to the r(UY:GA) motif in the context of RNA-targeting small molecules?

A2: The discovery of this compound's specific binding to the r(UY:GA) motif is significant because it demonstrates the feasibility of targeting non-canonical RNA elements with small molecules. [] This finding opens avenues for developing compounds that can modulate RNA function by binding to specific structural motifs, potentially leading to novel therapeutic approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B111120.png)

![2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B111123.png)

![Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B111143.png)